molecular formula C13H19Cl2N3 B1396956 N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 1332531-64-2

N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B1396956
CAS No.: 1332531-64-2
M. Wt: 288.21 g/mol
InChI Key: ALXUZVNWENYSOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazoles, the core structure of the compound, has seen significant advances recently . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .


Molecular Structure Analysis

The molecular weight of “N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride” is 288.21 g/mol. Imidazole, the core structure of the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Physical and Chemical Properties Analysis

Imidazole, the core structure of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Characterization

N-benzyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride is used in the synthesis of various novel compounds, demonstrating its utility in organic chemistry. For instance, it has been employed in the synthesis of novel oxadiazole derivatives from benzimidazole (Vishwanathan & Gurupadayya, 2014), which are characterized for their potential applications in different fields.

Corrosion Inhibition

Research shows the compound's utility in creating inhibitors for steel corrosion. In a study, amino acid compounds derived from benzimidazole, related to this compound, were synthesized and studied as corrosion inhibitors for N80 steel (Yadav, Sarkar, & Purkait, 2015).

Cardiac Electrophysiological Activity

This compound has also been involved in the synthesis and study of cardiac electrophysiological activity. Compounds containing the imidazolylbenzamide structure have shown potency in in vitro assays comparable to certain class III electrophysiological agents (Morgan et al., 1990).

Catalytic Applications

In catalysis, derivatives of this compound have been studied for their effectiveness. For instance, diiron(III) complexes containing related tridentate 3N ligands have been examined as functional models for methane monooxygenases, indicating the compound's relevance in catalytic processes (Sankaralingam & Palaniandavar, 2014).

Antimicrobial and Antifungal Properties

Several studies have highlighted the compound's potential in antimicrobial applications. For example, benzimidazole-based Schiff base metal(II) complexes, including derivatives of this compound, have shown significant antibacterial and antifungal potencies (Kumaravel & Raman, 2017).

Cytotoxic Agents

Research has also demonstrated the potential use of this compound in creating cytotoxic agents for cancer treatment. N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized from benzylamine derivatives, have shown significant cytotoxic activity against various cancer cell lines (Ramazani et al., 2014).

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-2-16-9-8-15-13(16)11-14-10-12-6-4-3-5-7-12;;/h3-9,14H,2,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXUZVNWENYSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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